An In-depth Technical Guide to 7-Chloro-2-ethoxybenzothiazole: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 7-Chloro-2-ethoxybenzothiazole: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 7-Chloro-2-ethoxybenzothiazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While this specific molecule is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, offers a robust framework for its synthesis, characterization, and exploration of its applications.
Core Molecular Attributes of 7-Chloro-2-ethoxybenzothiazole
7-Chloro-2-ethoxybenzothiazole is a derivative of the benzothiazole bicyclic ring system, which is recognized as a "privileged" scaffold in drug discovery due to its wide range of biological activities.[1][2] The presence of a chlorine atom at the 7-position and an ethoxy group at the 2-position is anticipated to modulate its physicochemical and pharmacological properties.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula of 7-Chloro-2-ethoxybenzothiazole is C₉H₈ClNOS. This composition leads to a calculated molecular weight of approximately 213.68 g/mol .
| Property | Value |
| Molecular Formula | C₉H₈ClNOS |
| Molecular Weight | 213.68 g/mol |
| IUPAC Name | 7-chloro-2-ethoxy-1,3-benzothiazole |
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Caption: Chemical structure of 7-Chloro-2-ethoxybenzothiazole.
Proposed Synthesis and Mechanistic Insights
The synthesis of 2-substituted benzothiazoles can be achieved through various established methodologies.[3][4] A plausible and efficient route to 7-Chloro-2-ethoxybenzothiazole would likely involve the reaction of a suitable precursor, such as 2,7-dichlorobenzothiazole, with sodium ethoxide. This nucleophilic aromatic substitution reaction is a common and effective method for introducing alkoxy groups onto heterocyclic systems.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 7-Chloro-2-ethoxybenzothiazole.
Detailed Experimental Protocol
This protocol is a representative procedure based on analogous transformations. Optimization of reaction conditions may be necessary to achieve the highest yield and purity.
Materials:
-
2,7-Dichlorobenzothiazole
-
Sodium metal
-
Anhydrous Ethanol (EtOH)
-
Dry Toluene
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 2,7-dichlorobenzothiazole in dry toluene.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 7-Chloro-2-ethoxybenzothiazole.
Causality behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium metal with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous conditions are necessary as water would react with sodium ethoxide, reducing its efficacy as a nucleophile.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Aqueous Work-up and Extraction: This standard procedure allows for the removal of inorganic byproducts and the isolation of the organic product.
Predicted Physicochemical and Spectroscopic Properties
The structural features of 7-Chloro-2-ethoxybenzothiazole allow for the prediction of its key analytical data based on known trends for substituted benzothiazoles.[5]
Physicochemical Properties
| Property | Predicted Value/Observation |
| Appearance | White to off-white solid or pale yellow oil |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |
| Melting Point | Expected to be in the range of 50-100 °C |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet around 1.4-1.6 ppm for the methyl protons and a quartet around 4.5-4.7 ppm for the methylene protons). The aromatic region should display signals corresponding to the three protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro and thiazole ring substituents.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the two carbons of the ethoxy group and the nine carbons of the benzothiazole core. The carbon attached to the ethoxy group (C-2) is expected to be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-O stretching of the ether linkage (around 1050-1250 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
Potential Applications in Research and Drug Development
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[6][7][8][9][10]
-
Anticancer Research: Many substituted benzothiazoles have demonstrated potent cytotoxic activity against various cancer cell lines.[8][11] The introduction of a chloro and an ethoxy group on the benzothiazole scaffold could lead to novel compounds with enhanced or selective anticancer properties.
-
Antimicrobial Agents: The benzothiazole nucleus is a key component in many antimicrobial agents. 7-Chloro-2-ethoxybenzothiazole could be investigated for its potential antibacterial and antifungal activities.[12]
-
Kinase Inhibitors: Substituted benzothiazoles have been identified as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[8] In silico docking studies and in vitro assays could be employed to evaluate the potential of this compound as a kinase inhibitor.
-
Materials Science: Benzothiazole derivatives have applications in materials science, for instance, as components in organic light-emitting diodes (OLEDs) and as corrosion inhibitors.[7]
Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of 7-Chloro-2-ethoxybenzothiazole.
Conclusion
7-Chloro-2-ethoxybenzothiazole represents a promising, yet underexplored, chemical entity. This technical guide, by leveraging data from structurally related compounds, provides a solid foundation for its synthesis, characterization, and systematic investigation into its potential applications. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted analytical data offers a clear roadmap for its characterization. The diverse biological activities associated with the benzothiazole scaffold strongly suggest that 7-Chloro-2-ethoxybenzothiazole is a valuable candidate for further research in drug discovery and materials science.
References
-
ResearchGate. (n.d.). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles | Request PDF. Retrieved February 5, 2026, from [Link]
-
Kurt, H. A., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6265-6272. [Link]
-
Fernandez-Fernandez, R., et al. (1995). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole derivatives with 5-HT3 antagonist and 5-HT4 agonist properties. Journal of Medicinal Chemistry, 38(15), 2755-2761. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Efficient Synthesis of 2-Arylbenzothiazole Derivatives with the Aid of a Low-Valent Titanium Reagent. | Request PDF. Retrieved February 5, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on Benzothiazole Derivatives and Their Biological Significances. Retrieved February 5, 2026, from [Link]
-
Aschmann, S. M., et al. (2015). Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO. The Journal of Physical Chemistry A, 119(21), 5349-5360. [Link]
-
Grigoriev, I. S., et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(15), 4983. [Link]
-
Morton, J. J., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 10(21), 4847-4850. [Link]
-
SAS Publishers. (n.d.). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. Retrieved February 5, 2026, from [Link]
-
International Journal of Engineering Science and Computing. (n.d.). Structural Elucidation by Spectroscopic Studies of Copper (II) Groundnut Complexes with 2-amino-6-ethoxy benzothiazole as. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Alkoxy‐amine linker‐supported synthesis of 2‐substituted benzothiazoles.,. Retrieved February 5, 2026, from [Link]
-
El-Sayed, M. A. A., et al. (2023). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 13(38), 26867-26884. [Link]
-
PubChem. (n.d.). 7-Chloro-2-aminobenzothiazole. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Commercial drugs containing benzothiazoles. Retrieved February 5, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved February 5, 2026, from [Link]
-
Baghdad Science Journal. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. 21(3), 962-974. [Link]
-
The Royal Society of Chemistry. (2010). Synthesis of 2-Aminobenzothiazole via FeCl3-Catalyzed Tandem Reaction of 2-Iodoaniline with Isothiocyanate in Water. Retrieved February 5, 2026, from [Link]
-
Journal of Research in Chemistry. (n.d.). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. Retrieved February 5, 2026, from [Link]
-
Crimson Publishers. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery: Introduction. Retrieved February 5, 2026, from [Link]
-
PubMed. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Retrieved February 5, 2026, from [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijsred.com [ijsred.com]
- 6. libra.article2submit.com [libra.article2submit.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. saspublishers.com [saspublishers.com]
